CBP/BRD4 Selectivity Profiling
DC-CPin711 exhibits a >150-fold selectivity for CBP over the BRD4 bromodomain [1]. This degree of selectivity is significantly higher than that reported for GNE-207 (BRD4 IC₅₀ = 4.2 nM, resulting in a selectivity window of approximately 4-fold) [2] and SGC-CBP30 (40-fold selectivity over BRD4(1)) , positioning DC-CPin711 as a more precise tool for CBP-specific studies.
| Evidence Dimension | CBP vs. BRD4 Selectivity Window |
|---|---|
| Target Compound Data | >150-fold |
| Comparator Or Baseline | GNE-207: ~4-fold; SGC-CBP30: 40-fold |
| Quantified Difference | DC-CPin711 shows at least 3.75-fold greater selectivity than SGC-CBP30 and >37.5-fold greater than GNE-207. |
| Conditions | Biochemical assays (TR-FRET for DC-CPin711; TR-FRET/IC₅₀ for comparators) |
Why This Matters
Higher selectivity minimizes off-target effects mediated by BRD4 inhibition, which is critical for studies aiming to deconvolute CBP-specific functions and for reducing potential toxicity in cellular models.
- [1] Chen Y, Bi X, Zhang F, et al. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic Chemistry. 2020;101:103991. View Source
- [2] Adooq Bioscience. GNE-207 Product Datasheet. View Source
